Cas no 16562-58-6 (L-Galactopyranose,6-deoxy-, 1-(dihydrogen phosphate))

L-Galactopyranose,6-deoxy-, 1-(dihydrogen phosphate) structure
16562-58-6 structure
Product Name:L-Galactopyranose,6-deoxy-, 1-(dihydrogen phosphate)
Numero CAS:16562-58-6
MF:C6H13O8P
MW:244.136383771896
CID:149201
PubChem ID:439871
Update Time:2025-04-19

L-Galactopyranose,6-deoxy-, 1-(dihydrogen phosphate) Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Galactopyranose,6-deoxy-, 1-(dihydrogen phosphate)
    • (3,4,5-trihydroxy-6-methyl-oxan-2-yl)oxyphosphonic acid
    • [(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate
    • 6-deoxy-1-O-phosphono-L-galactopyranose
    • Fucose 1-phosphate
    • fuculose 1-phosphate
    • L-fucopyranose 1-phosphate
    • NS00124511
    • (3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxyphosphonic acid
    • DTXSID301027442
    • L-Galactopyranose, 6-deoxy-, 1-(dihydrogen phosphate) (9CI)
    • L-fucopyranose 1-(dihydrogen phosphate)
    • CHEBI:28319
    • Galactopyranose, 6-deoxy-, 1-(dihydrogen phosphate), L- (8CI)
    • L-galactopyranose, 6-deoxy-, 1-(dihydrogen phosphate)
    • 6-deoxy-L-galactopyranose 1-(dihydrogen phosphate)
    • Q27103634
    • 16562-58-6
    • {[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}phosphonic acid
    • SCHEMBL8581971
    • Inchi: 1S/C6H13O8P/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2-9H,1H3,(H2,10,11,12)/t2-,3+,4+,5-,6?/m0/s1
    • Chiave InChI: PTVXQARCLQPGIR-DHVFOXMCSA-N
    • Sorrisi: P(=O)(O)(O)OC1[C@H]([C@@H]([C@@H]([C@H](C)O1)O)O)O

Proprietà calcolate

  • Massa esatta: 244.03480437g/mol
  • Massa monoisotopica: 244.03480437g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 2
  • Complessità: 264
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -3.2
  • Superficie polare topologica: 137Ų
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti